



Application Notes: Conjugating IR-820 to Antibodies for Flow Cytometry

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Compound of Interest		
Compound Name:	IR-820	
Cat. No.:	B1672171	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorophores have become invaluable tools in flow cytometry, enabling the expansion of multicolor panels by minimizing spectral overlap with traditional visible-light fluorophores. **IR-820**, a cyanine dye with emission in the NIR spectrum (~820 nm), offers distinct advantages, including reduced cellular autofluorescence and deeper tissue penetration for potential in vivo applications. This document provides detailed protocols for the covalent conjugation of **IR-820** to antibodies, characterization of the conjugate, and its application in flow cytometry.

The primary method for conjugation involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester of **IR-820** with primary amines (e.g., lysine residues) on the antibody surface. This reaction forms a stable amide bond, permanently linking the fluorophore to the antibody.

Materials and Reagents

- Purified antibody (1-5 mg/mL, free of amine-containing buffers like Tris or stabilizers like BSA)
- IR-820 NHS Ester



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0
- Purification/Desalting Column (e.g., Sephadex G-25 or equivalent spin columns)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- UV-Vis Spectrophotometer
- Flow Cytometer with a red laser (e.g., 633/640 nm) and appropriate NIR detectors (>750 nm)

Experimental Protocols

Protocol 1: Antibody Preparation

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris, glycine, or ammonium salts, the antibody must be dialyzed against PBS.[1]
- If carrier proteins like BSA are present, they must be removed. This can be achieved using an appropriate molecular weight cut-off centrifugal filter (e.g., 100 kDa for IgG).[2]
- Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[1]

Protocol 2: IR-820 NHS Ester Stock Solution Preparation

- Allow the vial of IR-820 NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This should be done immediately before use, as NHS esters are moisture-sensitive.[3][4]

Protocol 3: Conjugation Reaction

Transfer the desired amount of antibody into a reaction tube.



- Add 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to constitute about 10% of the final reaction volume. This raises the pH to optimize the amine-reactive chemistry.[5][6]
- Calculate the required volume of IR-820 stock solution. A molar excess of dye to antibody is
 required. The optimal ratio, or Degree of Labeling (DOL), typically falls between 2 and 10 for
 antibodies and must be determined empirically.[7][8] Start with a 10-fold molar excess.
- Slowly add the calculated volume of IR-820 stock solution to the antibody solution while gently vortexing.[9]
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][10]

Protocol 4: Purification of the Conjugate

- Quench the Reaction (Optional but Recommended): Add quenching buffer (e.g., 1 M Tris or 1.5 M hydroxylamine) to the reaction mixture and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.[4][9]
- Remove Unconjugated Dye: It is critical to remove all free dye before characterization and use.[8][11] Use a size-exclusion chromatography method, such as a pre-packed desalting column (e.g., Sephadex G-25).[1][3][10]
 - Equilibrate the column with PBS according to the manufacturer's instructions.
 - Apply the conjugate mixture to the column.
 - Elute with PBS. The first colored fraction to elute is the high-molecular-weight antibodydye conjugate. The free dye will elute later.

Protocol 5: Characterization of the Conjugate (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[7][12] It is calculated using absorbance spectrophotometry.



- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for IR-820 (~780-820 nm, check supplier data sheet for A_{max}).
- Calculate the DOL using the following formula:

DOL =
$$(A_{max} \times \epsilon_protein) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_dye]$$

- A_{max}: Absorbance of the conjugate at the dye's λ_{max} .
- A₂₈₀: Absorbance of the conjugate at 280 nm.
- ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[8]
- ϵ _dye: Molar extinction coefficient of **IR-820** at its λ_{max} .
- CF₂₈₀: Correction factor (A₂₈₀ of the free dye / A_{max} of the free dye). This accounts for the dye's absorbance at 280 nm.[8][12]

Protocol 6: Flow Cytometry Staining

- Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
- Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes.[13]
- Add the optimal, pre-titrated concentration of the IR-820 conjugated antibody to the cells.
- Incubate for 30 minutes at 4°C, protected from light.[13]
- Wash the cells twice with staining buffer to remove unbound antibody.
- Resuspend the cells in a suitable buffer for analysis (e.g., PBS).
- Acquire data on a flow cytometer equipped with the appropriate laser for excitation and an emission filter for IR-820 detection (e.g., 780/60 nm bandpass filter).



Data Presentation

Table 1: Key Parameters for IR-820 Conjugation and Characterization

Parameter	Typical Value/Range	Purpose
Antibody Concentration	2-10 mg/mL	Ensures efficient conjugation reaction.[1]
Reaction pH	8.3 - 8.5	Optimizes the reaction between NHS ester and primary amines.[5]
Target DOL	2 - 10	Balances signal strength with risk of quenching or loss of function.[7][8]
Molar Extinction Coefficient (IgG)	~210,000 M ⁻¹ cm ⁻¹	Used for calculating protein concentration and DOL.[8]

| Molar Extinction Coefficient (IR-820) | ~250,000 $\rm M^{-1}cm^{-1}$ | Used for calculating dye concentration and DOL.[5] |

Table 2: Troubleshooting Common Issues

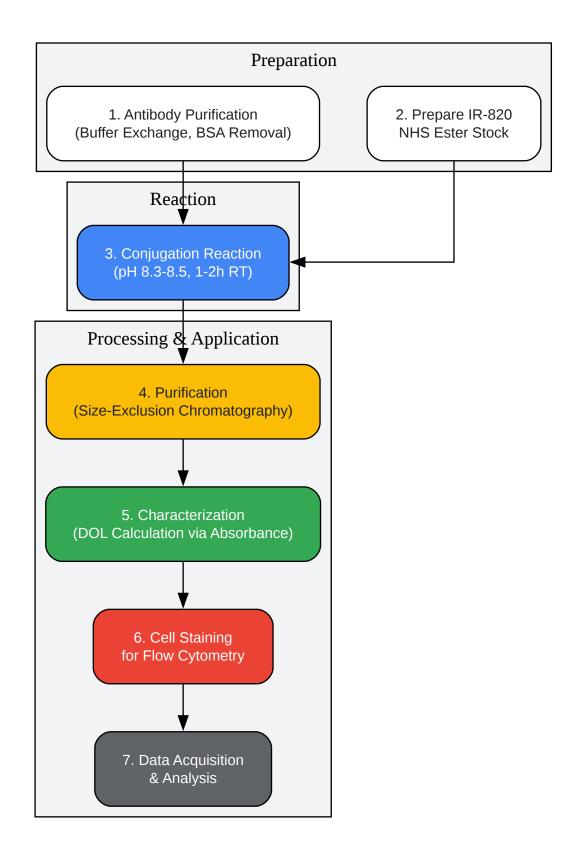


Problem	Possible Cause	Recommended Solution
Low DOL	Inefficient reaction; hydrolyzed dye; amine- containing buffers.	Check pH of reaction buffer. Use fresh, anhydrous DMSO for dye stock. Ensure antibody buffer is amine-free.[14]
High Background Staining	Unconjugated free dye remains; conjugate aggregation.	Ensure thorough purification post-conjugation. Centrifuge conjugate before use (14,000 x g, 10 min). Titrate antibody to find optimal concentration.
Low Signal Intensity	Low DOL; over-labeling causing quenching (DOL > 10).	Optimize the dye-to-antibody molar ratio in the conjugation step.[11]

| Poor Cell Viability | Contaminants in conjugate (e.g., DMSO, free dye). | Ensure complete removal of reaction components during purification. |

Visualization of Workflows





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Caption: Workflow for the conjugation of IR-820 to antibodies for flow cytometry.



Caption: Key relationships in the antibody conjugation and characterization process.

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